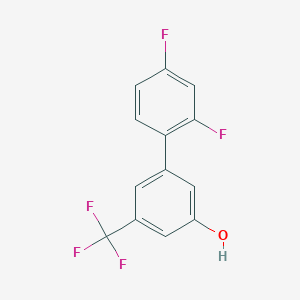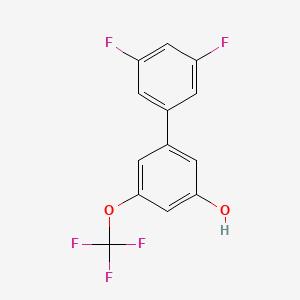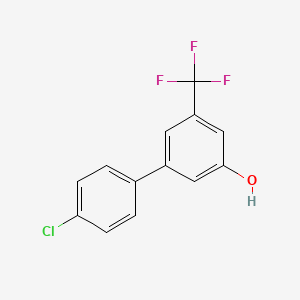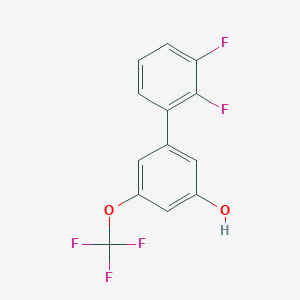
5-(3-Acetylphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Acetylphenyl)-3-trifluoromethoxyphenol, 95% (also known as 5-AP-3-TFMP) is a synthetic organic compound that has been used in various scientific applications, such as synthesis, drug discovery, and biochemistry. It is a white crystalline solid with a melting point of 95-97 °C, and is soluble in methanol, ethanol, and acetone. 5-AP-3-TFMP has been studied for its unique properties, such as its ability to react with other compounds, its stability, and its low toxicity.
Wissenschaftliche Forschungsanwendungen
5-AP-3-TFMP has been studied for its potential applications in various scientific fields, such as drug discovery, biochemistry, and synthesis. It has been used as a reagent in the synthesis of various organic compounds, including 5-hydroxy-3-trifluoromethylbenzaldehyde, 5-hydroxy-3-trifluoromethylbenzyl alcohol, and 5-hydroxy-3-trifluoromethylbenzamide. It has also been used as a starting material for the synthesis of various drugs, such as the anti-inflammatory drug sulindac. In addition, 5-AP-3-TFMP has been studied for its potential use in biochemistry, as it has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Wirkmechanismus
The mechanism of action of 5-AP-3-TFMP is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that play an important role in inflammation, pain, and other processes. By inhibiting the activity of COX-2, 5-AP-3-TFMP may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AP-3-TFMP are not yet fully understood. However, it has been studied for its potential effects on various biological processes, such as inflammation and pain. In one study, 5-AP-3-TFMP was found to reduce inflammation and pain in rats when administered orally. In addition, it has been shown to reduce the production of prostaglandins, which are molecules involved in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
5-AP-3-TFMP has several advantages and limitations for use in laboratory experiments. One advantage is its low toxicity, which makes it safe for use in laboratory experiments. In addition, it is relatively easy to synthesize, and can be stored for long periods of time without significant degradation. However, it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-AP-3-TFMP. One potential direction is to further study its mechanism of action, as its exact mechanism is not yet fully understood. In addition, further research could be conducted on its potential applications in drug discovery, biochemistry, and synthesis. Finally, further studies could be conducted to explore its potential effects on other biological processes, such as cancer and neurological diseases.
Synthesemethoden
5-AP-3-TFMP can be synthesized from 3-acetylphenol and trifluoromethoxybenzaldehyde. The reaction is carried out in an aqueous solution of acetic acid at room temperature. The reaction involves the condensation of the two reactants, followed by the oxidation of the intermediate product to form the final product. The reaction is typically carried out in a two-step process, with the first step being the condensation and the second step being the oxidation. The reaction is complete when the final product is obtained in a high yield.
Eigenschaften
IUPAC Name |
1-[3-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-9(19)10-3-2-4-11(5-10)12-6-13(20)8-14(7-12)21-15(16,17)18/h2-8,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWGBFVQJDZBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686591 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261920-50-6 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














